molecular formula C6H5N3O4 B13113044 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione

2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione

Cat. No.: B13113044
M. Wt: 183.12 g/mol
InChI Key: RZRWZPJEXUZSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is known for its unique structure, which includes a fused furo-pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in the presence of a base, such as sodium methoxide (MeONa), in a solvent like butanol (BuOH) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-hydroxyfuro[3,2-d]pyrimidine-4,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

2-amino-7-hydroxy-3,7-dihydrofuro[3,2-d]pyrimidine-4,6-dione

InChI

InChI=1S/C6H5N3O4/c7-6-8-1-2(10)5(12)13-3(1)4(11)9-6/h2,10H,(H3,7,8,9,11)

InChI Key

RZRWZPJEXUZSBF-UHFFFAOYSA-N

Canonical SMILES

C1(C2=C(C(=O)NC(=N2)N)OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.